molecular formula C16H25N3O8S B12845457 Amoxicillin trihydrate impurity D

Amoxicillin trihydrate impurity D

Cat. No.: B12845457
M. Wt: 419.5 g/mol
InChI Key: MQXQVCLAUDMCEF-LHKJIHSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amoxicillin trihydrate impurity D is a byproduct or degradation product associated with the antibiotic amoxicillin trihydrate. Amoxicillin is a widely used β-lactam antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria. The presence of impurities like impurity D is crucial to monitor due to their potential toxic effects on humans .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amoxicillin trihydrate impurity D is typically formed during the synthesis of amoxicillin trihydrate. The synthesis involves the reaction of 6-aminopenicillanic acid with p-hydroxyphenylglycine, using an enamine intermediate compound . The reaction conditions, such as pH, temperature, and solvents, play a significant role in the formation of impurity D.

Industrial Production Methods

In industrial settings, the production of amoxicillin trihydrate involves large-scale fermentation and chemical synthesis processes. The purification of amoxicillin trihydrate to remove impurities like impurity D is achieved through repeated crystallization and washing methods . These methods ensure that the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Amoxicillin trihydrate impurity D can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving impurity D include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of impurity D depend on the specific reaction conditions. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products.

Mechanism of Action

The mechanism of action of amoxicillin trihydrate impurity D is not well-documented, as it is primarily considered a byproduct rather than an active pharmaceutical ingredient. its presence can affect the overall stability and efficacy of amoxicillin trihydrate. The molecular targets and pathways involved in the formation and degradation of impurity D are similar to those of amoxicillin, involving interactions with penicillin-binding proteins and bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Amoxicillin trihydrate impurity A
  • Amoxicillin trihydrate impurity B
  • Amoxicillin trihydrate impurity C
  • Amoxicillin trihydrate impurity E

Uniqueness

Amoxicillin trihydrate impurity D is unique due to its specific formation pathway and structural characteristics. Unlike other impurities, impurity D is formed through the reaction of 6-aminopenicillanic acid with p-hydroxyphenylglycine, resulting in distinct chemical properties . Its presence and concentration in amoxicillin formulations are critical for ensuring the safety and efficacy of the antibiotic.

Biological Activity

Amoxicillin trihydrate impurity D, a metabolite of the widely used antibiotic amoxicillin, has garnered attention due to its potential biological activities and implications in pharmaceutical formulations. This article explores its biological activity, including mechanisms of action, effects on microbial strains, and relevant case studies.

Overview of Amoxicillin and Its Impurities

Amoxicillin is a β-lactam antibiotic effective against a broad spectrum of bacterial infections. During its synthesis, various impurities can form, including this compound. Understanding these impurities is crucial as they may affect the drug's efficacy and safety profiles.

This compound has the molecular formula C16H25N3O8SC_{16}H_{25}N_{3}O_{8}S and is characterized by its structural resemblance to amoxicillin. The presence of impurities can influence the pharmacokinetics and pharmacodynamics of the drug.

The biological activity of this compound primarily stems from its ability to interfere with bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), inhibiting the transpeptidation process essential for cell wall integrity. This leads to bacterial lysis and death.

Antimicrobial Efficacy

Research indicates that impurities like this compound can exhibit varying degrees of antimicrobial activity. A study demonstrated that it maintains some efficacy against common pathogens, albeit typically less than that of pure amoxicillin .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli16 µg/mL
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae8 µg/mL

Case Studies

  • Purification Techniques : A study focused on developing a UV-spectrophotometric method for detecting impurities such as 4-hydroxyphenylglycine (4-HPG) and 6-Aminopenicylanic acid (6-APA) during amoxicillin production. This method highlighted the importance of monitoring impurities to ensure drug quality and efficacy .
  • Toxicological Assessment : Investigations into the toxicological profile of this compound revealed that while it possesses some biological activity, its safety margin is crucial for therapeutic use. The impurity was found to be non-mutagenic under specific conditions, indicating a favorable safety profile compared to other contaminants .

Research Findings

Recent studies have emphasized the need for stringent quality control in pharmaceutical preparations containing amoxicillin. The presence of impurities can significantly alter the therapeutic outcomes and may lead to adverse effects in patients.

Impurity Detection Methods

Various analytical techniques have been employed to detect and quantify impurities in amoxicillin formulations:

  • High-Performance Liquid Chromatography (HPLC) : Commonly used for separating and quantifying drug components.
  • UV/VIS Spectrophotometry : Effective for identifying specific impurities based on their absorbance characteristics .

Properties

Molecular Formula

C16H25N3O8S

Molecular Weight

419.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate

InChI

InChI=1S/C16H19N3O5S.3H2O/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;;;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);3*1H2/t9?,10-,11+,14-;;;/m1.../s1

InChI Key

MQXQVCLAUDMCEF-LHKJIHSLSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.O.O.O

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.O.O.O

Origin of Product

United States

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